2-methoxy-5-(piperidin-1-ylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide
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Description
2-methoxy-5-(piperidin-1-ylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide, also known as MTIP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MTIP is a small molecule antagonist of the melanocortin-4 receptor (MC4R), a protein that plays a crucial role in regulating appetite and energy balance. In
Scientific Research Applications
Synthesis of Novel Compounds for Pharmacological Activities
Heterocyclic Compound Synthesis
A significant application involves synthesizing novel heterocyclic compounds with potential anti-inflammatory and analgesic properties. For instance, various derivatives have been developed to inhibit cyclooxygenase (COX) enzymes, demonstrating significant COX-2 selectivity, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Another application is the synthesis of compounds with antimicrobial activities. Pyridine derivatives, for instance, have been created to exhibit variable and modest activities against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). These findings are critical in the search for new antimicrobial agents amid growing resistance issues.
Serotonin Receptor Agonists
The design and synthesis of benzamide derivatives as potent serotonin 4 (5-HT4) receptor agonists for gastrointestinal motility enhancement represent another application area. These compounds were evaluated for their ability to contract the isolated guinea-pig ascending colon, demonstrating their potential as prokinetic agents (Sonda et al., 2003).
Antiproliferative Effects and Cancer Research
Cancer Cell Line Studies
Research also extends into the antiproliferative effects of novel compounds on human leukemic cells, where certain derivatives have shown potent activity against specific cancer cell lines, indicating potential therapeutic applications in cancer treatment (Sharath Kumar et al., 2014).
Synthesis Techniques and Chemical Properties
Synthesis Techniques
The research on these compounds includes developing synthetic pathways and techniques for novel benzamide derivatives. This includes exploring different chemical reactions, synthesis of partially hydrogenated carbazoles, and understanding the impact of various substituents on the chemical and pharmacological properties of these compounds (Gataullin, Likhacheva, & Abdrakhmanov, 2007).
properties
IUPAC Name |
2-methoxy-5-piperidin-1-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-23-14-6-5-12(25(21,22)19-8-3-2-4-9-19)11-13(14)15(20)18-16-17-7-10-24-16/h5-7,10-11H,2-4,8-9H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHJGUNNPTVYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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